
5-Bromo-1,2-dimethyl-3-nitrobenzene
Vue d'ensemble
Description
5-Bromo-1,2-dimethyl-3-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of 5-Bromo-1,2-dimethyl-3-nitrobenzene is 230.06 . The linear formula of this compound is C8H8BrNO2 .Physical And Chemical Properties Analysis
5-Bromo-1,2-dimethyl-3-nitrobenzene is a solid substance stored at room temperature .Applications De Recherche Scientifique
Synthesis of Advanced Multifunctional Compounds
The compound has been used in the synthesis of advanced multifunctional compounds, such as diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This derivative has shown promising applications in various fields, including anti-corrosion, antimicrobial, and antioxidant properties .
Anti-Corrosion Applications
The synthesized derivative of the compound has shown significant anti-corrosive potential. It was assessed on mild steel subjected to an aggressive acidic environment, and the results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound .
Antimicrobial Applications
The compound’s derivative has demonstrated antimicrobial prowess against a spectrum of bacterial and fungal pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger .
Antioxidant Applications
The compound’s derivative has also shown antioxidant potential. The antioxidant potential was quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark .
Synthesis of Indole Derivatives
The compound can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These indole derivatives have shown various biologically vital properties and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis of Substituted Bis(Diphenylphosphanylmethyl)-1,1’-Binaphthyl Derivatives
The compound has been used in the synthesis of substituted 2,2’-bis(diphenylphosphanylmethyl)-1,1’-binaphthyl derivatives . These derivatives have potential applications in various fields, although the specific applications were not detailed in the source .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-1,2-dimethyl-3-nitrobenzene is the aromatic ring structure in organic compounds. The compound acts as an electrophile, seeking out electron-rich aromatic rings to form a sigma bond .
Mode of Action
5-Bromo-1,2-dimethyl-3-nitrobenzene undergoes an electrophilic aromatic substitution reaction . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The bromine atom in the compound is introduced into the aromatic ring to impart the desired properties to the final product .
Biochemical Pathways
The compound affects the biochemical pathways involving aromatic compounds. The bromination of aromatic compounds is a key process in organic synthesis, and the introduction of a bromine atom into the aromatic ring can significantly alter the reactivity of the formed intermediate .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution in the body .
Result of Action
The result of the action of 5-Bromo-1,2-dimethyl-3-nitrobenzene is the formation of brominated aromatic compounds. These compounds have a wide range of applications in various fields, including the production of pharmaceuticals, agrochemicals, and dyes .
Action Environment
The action of 5-Bromo-1,2-dimethyl-3-nitrobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, the compound’s solubility can affect its action, efficacy, and stability .
Propriétés
IUPAC Name |
5-bromo-1,2-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXSPJGSFHLODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495488 | |
| Record name | 5-Bromo-1,2-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18873-95-5 | |
| Record name | 5-Bromo-1,2-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


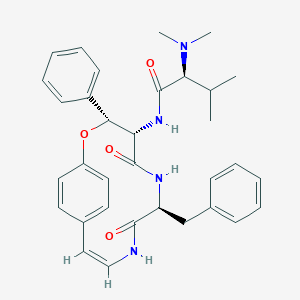
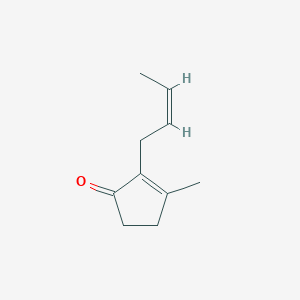
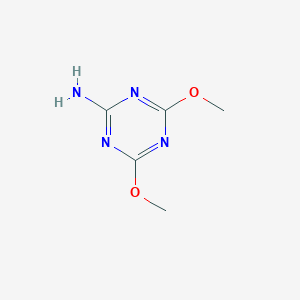
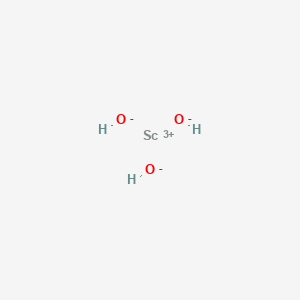
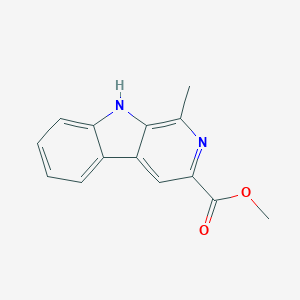
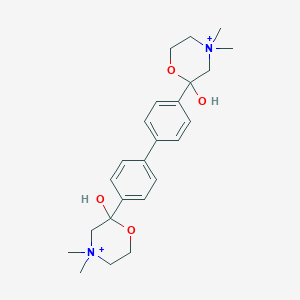
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
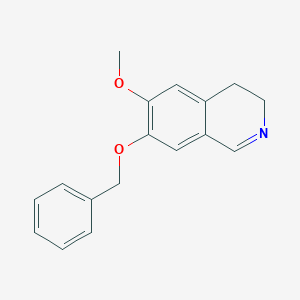

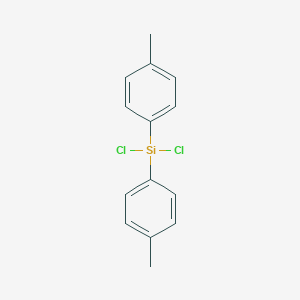
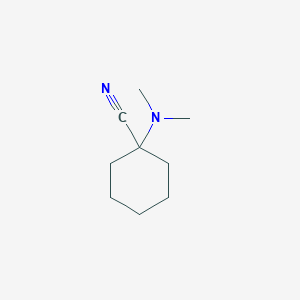
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)